5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one
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Overview
Description
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one: is an organic compound characterized by the presence of multiple fluorine atoms and a hydroxyl group. This compound is notable for its unique structure, which includes a trifluoromethyl group and a hydroxyl group on the same carbon atom, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one typically involves the reaction of trifluoroacetone with a suitable nucleophile under controlled conditions. One common method involves the use of a base-catalyzed aldol reaction, where trifluoroacetone is reacted with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to formaldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 5,5,5-Trifluoro-4-oxo-4-(trifluoromethyl)pentan-2-one.
Reduction: 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-ol.
Substitution: 5,5,5-Trifluoro-4-(substituted)-4-(trifluoromethyl)pentan-2-one.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting enzymes or receptors that interact with fluorinated substrates.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes that interact with fluorinated substrates.
Receptors: It may bind to specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-hydroxy-2-trifluoromethyl-pentan-4-one
- 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate
Uniqueness: 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.
Properties
CAS No. |
10487-10-2 |
---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O6/c1-20-11-9-14(22-3)16(15(10-11)23-4)17(19)12-7-6-8-13(21-2)18(12)24-5/h6-10H,1-5H3 |
InChI Key |
DWJHERASKBDBHR-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one contribute to the synthesis of metal complexes, and what is the significance of these complexes?
A1: this compound serves as a crucial building block for creating a new chiral Binap-based fluorinated dialcohol proteo-ligand, {ONNO}H2. This ligand plays a vital role in forming metal complexes with aluminum, indium, and yttrium-lithium mixtures. []
Q2: What influence does the chirality of the proteo-ligand derived from this compound have on the lactide polymerization process?
A2: The chirality of the proteo-ligand, determined by the use of either (R)- or (rac)-1,1′-binaphthyl-2,2′-diamine during its synthesis, directly impacts the stereochemistry of the resulting polylactide. [] When the enantiomerically pure (R)-{ONNO}H2 ligand is employed in the formation of the yttrium-lithium complex, it enables the heteroselective ROP of racemic lactide, yielding polymers with a high degree of isotacticity (Pr up to 0.99). []
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